molecular formula C9H14ClN3 B13289216 5-Chloro-N-(3-methylbutyl)pyrazin-2-amine

5-Chloro-N-(3-methylbutyl)pyrazin-2-amine

Cat. No.: B13289216
M. Wt: 199.68 g/mol
InChI Key: LMITZEPOMXHOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(3-methylbutyl)pyrazin-2-amine is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 5-Chloro-N-(3-methylbutyl)pyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-amine with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

5-Chloro-N-(3-methylbutyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

5-Chloro-N-(3-methylbutyl)pyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(3-methylbutyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

5-Chloro-N-(3-methylbutyl)pyrazin-2-amine can be compared with other pyrazine derivatives such as:

    5-Chloropyrazine-2-amine: Similar in structure but lacks the 3-methylbutyl group.

    N-(3-methylbutyl)pyrazin-2-amine: Similar but lacks the chlorine atom.

    Pyrazine-2-amine: The parent compound without any substituents

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

5-chloro-N-(3-methylbutyl)pyrazin-2-amine

InChI

InChI=1S/C9H14ClN3/c1-7(2)3-4-11-9-6-12-8(10)5-13-9/h5-7H,3-4H2,1-2H3,(H,11,13)

InChI Key

LMITZEPOMXHOPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CN=C(C=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.